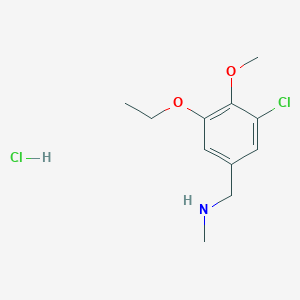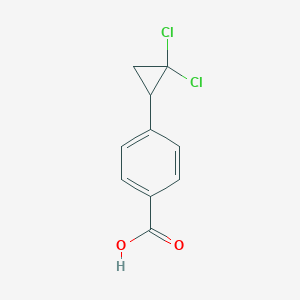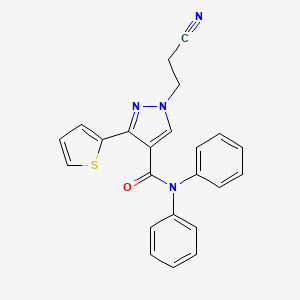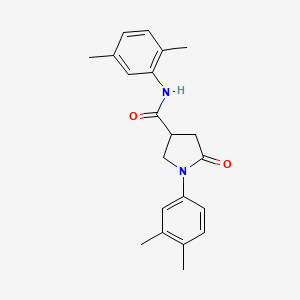![molecular formula C16H18N4O2S B4167253 N-[(1-phenylcyclopentyl)methyl]-N'-1,3,4-thiadiazol-2-ylethanediamide](/img/structure/B4167253.png)
N-[(1-phenylcyclopentyl)methyl]-N'-1,3,4-thiadiazol-2-ylethanediamide
Übersicht
Beschreibung
N-[(1-phenylcyclopentyl)methyl]-N'-1,3,4-thiadiazol-2-ylethanediamide, commonly known as PTZ-343, is a small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PTZ-343 is a thiadiazole derivative that has been shown to exhibit potent antitumor activity and has been investigated as a potential anticancer agent.
Wirkmechanismus
The mechanism of action of PTZ-343 involves the inhibition of PARP activity, which results in the accumulation of DNA damage. PTZ-343 binds to the active site of PARP and prevents it from repairing DNA damage, leading to the activation of apoptosis. This mechanism of action is similar to that of other PARP inhibitors such as olaparib and rucaparib.
Biochemical and Physiological Effects:
PTZ-343 has been shown to exhibit potent antitumor activity both in vitro and in vivo. In addition to its anticancer effects, PTZ-343 has also been investigated for its potential neuroprotective effects. Studies have shown that PTZ-343 can protect neurons from oxidative stress and prevent neuronal cell death. PTZ-343 has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of PTZ-343 is its potent antitumor activity, which makes it a promising candidate for cancer treatment. Another advantage is its potential neuroprotective and anti-inflammatory effects, which could have applications in the treatment of neurodegenerative diseases and inflammatory disorders. However, one limitation of PTZ-343 is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on PTZ-343. One area of focus could be the development of more soluble analogs of PTZ-343 that can be administered more easily in vivo. Another area of focus could be the investigation of PTZ-343 in combination with other anticancer agents to enhance its efficacy. Additionally, further studies could be conducted to investigate the potential neuroprotective and anti-inflammatory effects of PTZ-343 in animal models of neurodegenerative diseases and inflammatory disorders.
Wissenschaftliche Forschungsanwendungen
PTZ-343 has been extensively studied for its potential therapeutic applications in cancer treatment. Several studies have shown that PTZ-343 exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. PTZ-343 has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of a key enzyme called poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and its inhibition leads to the accumulation of DNA damage, eventually leading to cell death.
Eigenschaften
IUPAC Name |
N-[(1-phenylcyclopentyl)methyl]-N'-(1,3,4-thiadiazol-2-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c21-13(14(22)19-15-20-18-11-23-15)17-10-16(8-4-5-9-16)12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10H2,(H,17,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVLMOLXJVFQFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C(=O)NC2=NN=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4167175.png)
![4'-(2,4-dichlorobenzyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4167185.png)
![N-[2-(allyloxy)benzyl]-2-(4-fluorophenyl)ethanamine hydrochloride](/img/structure/B4167200.png)

![N-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}-N'-phenylurea](/img/structure/B4167216.png)

![N-(4-bromophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4167230.png)


![4-{[4-[(2-fluorophenyl)amino]-6-(3-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B4167251.png)

![N-[7-(1-hydroxypropyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzamide](/img/structure/B4167266.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-piperidinylsulfonyl)phenyl]glycinamide](/img/structure/B4167271.png)